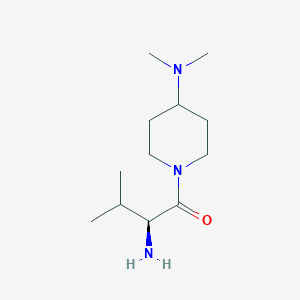
(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one, often referred to as a piperidine derivative, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H25N3O |
| Molar Mass | 227.35 g/mol |
| Density | 1.01 g/cm³ (predicted) |
| Boiling Point | 352.1 °C (predicted) |
| pKa | 9.13 (predicted) |
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural similarity to known psychoactive substances suggests it could have stimulant effects, potentially influencing mood and cognitive functions.
Neuropharmacological Effects
Studies have shown that piperidine derivatives can exhibit significant neuropharmacological activities. For instance, compounds with similar structures have been evaluated for their effects on:
- Dopamine Receptors : Modulation of dopamine receptors can lead to effects on mood and behavior.
- Serotonin Receptors : Interaction with serotonin receptors may influence anxiety and depression-related behaviors.
Case Study 1: Structure-Activity Relationship Analysis
A detailed SAR analysis was conducted on a series of piperidine derivatives, including this compound. The study focused on modifications to the piperidine ring and their impact on biological activity. Key findings included:
- Electron-withdrawing groups significantly enhanced antibacterial efficacy.
- Substitutions at specific positions on the piperidine ring correlated with increased potency against bacterial strains .
Case Study 2: Neuropharmacological Profiling
In a neuropharmacological profiling study, derivatives similar to this compound were subjected to behavioral tests in animal models. Results indicated:
Propriétés
IUPAC Name |
(2S)-2-amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-10(6-8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKRDIPBZBTMMX-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














